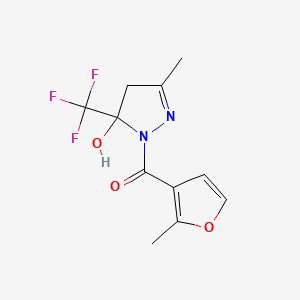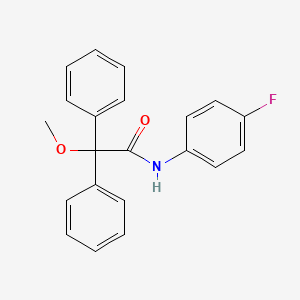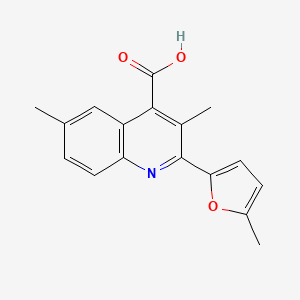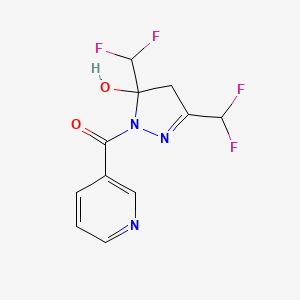
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Applications De Recherche Scientifique
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. Studies have shown that 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. This has led to the discovery of new therapeutic targets for the treatment of pain, inflammation, anxiety, and other disorders.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolytic effects, and neuroprotection. These effects are mediated by the activation of cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, mood, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments, including its potency and selectivity for FAAH inhibition, as well as its ability to increase endocannabinoid levels in the body. However, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations, including its potential for off-target effects and the need for careful dosing and administration to ensure reproducible results.
Orientations Futures
There are several future directions for research on 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, including the investigation of its therapeutic potential for the treatment of pain, inflammation, and other disorders. Other areas of research include the development of new FAAH inhibitors with improved potency and selectivity, as well as the exploration of new targets for the regulation of endocannabinoid signaling in the body.
Conclusion:
In conclusion, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments, but also has some limitations that need to be considered. There are several future directions for research on 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of new therapies for the treatment of pain, inflammation, and other disorders.
Propriétés
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6-5-10(18,11(12,13)14)16(15-6)9(17)8-3-4-19-7(8)2/h3-4,18H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGFXFJHMTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-(2-methyl-furan-3-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266107.png)


![5-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266151.png)
![5-(3,4-dimethylphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266153.png)
![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4266160.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4266161.png)
![methyl 6-tert-butyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4266165.png)
![4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4266169.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4266178.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266198.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)